Tert-butyl-[(1-oxidanidylpyridin-4-ylidene)methyl]-oxidanylidene-azanium Tert-butyl-[(1-oxidanidylpyridin-4-ylidene)methyl]-oxidanylidene-azanium POBN is a cell permeable, hydrophilic spin trap that can be used to detect free radical adducts in in vitro studies. It is a water soluble analog of N-tert-butyl-α-phenylnitrone (Item No. 15412).
Brand Name: Vulcanchem
CAS No.: 66893-81-0
VCID: VC0162780
InChI: InChI=1S/C10H14N2O2/c1-10(2,3)12(14)8-9-4-6-11(13)7-5-9/h4-8H,1-3H3
SMILES: CC(C)(C)[N+](=O)C=C1C=CN(C=C1)[O-]
Molecular Formula: C10H14N2O2
Molecular Weight: 194.23 g/mol

Tert-butyl-[(1-oxidanidylpyridin-4-ylidene)methyl]-oxidanylidene-azanium

CAS No.: 66893-81-0

Reference Standards

VCID: VC0162780

Molecular Formula: C10H14N2O2

Molecular Weight: 194.23 g/mol

Tert-butyl-[(1-oxidanidylpyridin-4-ylidene)methyl]-oxidanylidene-azanium - 66893-81-0

CAS No. 66893-81-0
Product Name Tert-butyl-[(1-oxidanidylpyridin-4-ylidene)methyl]-oxidanylidene-azanium
Molecular Formula C10H14N2O2
Molecular Weight 194.23 g/mol
IUPAC Name tert-butyl-[(1-oxidopyridin-4-ylidene)methyl]-oxoazanium
Standard InChI InChI=1S/C10H14N2O2/c1-10(2,3)12(14)8-9-4-6-11(13)7-5-9/h4-8H,1-3H3
Standard InChIKey RNRMWTCECDHNQU-UHFFFAOYSA-N
SMILES CC(C)(C)[N+](=O)C=C1C=CN(C=C1)[O-]
Canonical SMILES CC(C)(C)[N+](=O)C=C1C=CN(C=C1)[O-]
Description POBN is a cell permeable, hydrophilic spin trap that can be used to detect free radical adducts in in vitro studies. It is a water soluble analog of N-tert-butyl-α-phenylnitrone (Item No. 15412).
Synonyms 4-POBN
4-PyOBN
4-pyridyl-1-oxide-T-butylnitrone
alpha-(4-pyridyl-1-oxide)-N-tert-butylnitrone
POBN
Reference 1.Iimuro, Y.,Bradford, B.U.,Gao, W., et al. Detection of α-hydroxyethyl free radical adducts in the pancreas after chronic exposure to alcohol in the rat. Molecular Pharmacology 50, 656-661 (1996).
PubChem Compound 92375
Last Modified Dec 23 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator